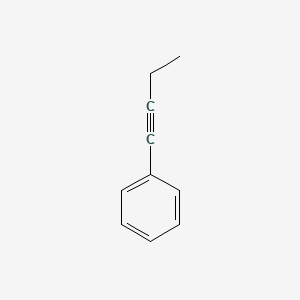

1-Phenyl-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFMSANAQQVUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211243 | |

| Record name | 1-Butynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-76-4 | |

| Record name | 1-Phenyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-1-butyne CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 1-Phenyl-1-butyne, including its key physical constants, experimental protocols for its application in organic synthesis, and a visualization of a common experimental workflow.

Core Compound Identification

Chemical Name: this compound CAS Number: 622-76-4[1][2][3] Synonyms: 1-Butynylbenzene, Ethylphenylacetylene[2][4][5]

Physical and Chemical Properties

This compound is a phenyl alkyl acetylenic compound.[1][5][6] The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | [2] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| Appearance | Colorless to yellow to green clear liquid | [5][7] |

| Boiling Point | 73-75 °C at 4 mmHg | [1][3][5][6] |

| Density | 0.916 g/mL at 25 °C | [1][3][5][6] |

| Refractive Index | n20/D 1.551 | [1][3][5][6] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [1][3] |

Experimental Protocols

This compound is a versatile substrate in organic synthesis, particularly in hydrogenation reactions to produce the corresponding alkenes with high stereoselectivity. The following protocol describes a general procedure for the liquid-phase stereoselective hydrogenation of this compound to (Z)-1-phenyl-1-butene, based on methodologies employing palladium-based catalysts.

Liquid-Phase Stereoselective Hydrogenation

This procedure outlines the selective reduction of the alkyne to a cis-alkene, a common transformation for this class of compounds.

Materials:

-

This compound

-

Palladium-supported catalyst (e.g., Pd on montmorillonite, Lindlar's catalyst)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, the palladium-based catalyst is suspended in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: this compound is added to the stirred catalyst suspension. The reactant-to-catalyst ratio is a critical parameter and should be optimized for maximum stereoselectivity.

-

Hydrogenation: The reaction flask is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at atmospheric pressure and 298 K).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the desired alkene. This is crucial to prevent over-reduction to the corresponding alkane.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography to isolate the (Z)-1-phenyl-1-butene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the liquid-phase hydrogenation of this compound.

Caption: Workflow for the stereoselective hydrogenation of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1-butyne from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-butyne, a valuable substituted alkyne intermediate in organic synthesis. The primary method detailed herein involves the alkylation of phenylacetylene, a common and efficient route for the formation of internal alkynes. This document outlines the core chemical principles, detailed experimental protocols, presentation of quantitative data, and safety considerations.

Introduction

This compound is a chemical compound with a phenyl group and an ethyl group attached to a carbon-carbon triple bond. Its structure is a valuable scaffold in the synthesis of more complex molecules, including pharmaceutical agents and organic materials. The synthesis from phenylacetylene is a foundational reaction in organic chemistry, illustrating the acidic nature of terminal alkynes and their utility as nucleophiles in carbon-carbon bond formation.

The overall transformation involves a two-step process: the deprotonation of phenylacetylene by a strong base to form a phenylacetylide anion, followed by the nucleophilic substitution of an ethyl halide.

Reaction Scheme and Mechanism

The synthesis proceeds via the following general reaction scheme:

Step 1: Deprotonation of Phenylacetylene

Phenylacetylene possesses a terminal alkyne proton with a pKa of approximately 25, making it significantly more acidic than alkane or alkene protons.[1] This acidity allows for its deprotonation by a strong base, such as sodium amide (NaNH₂), to generate a highly nucleophilic phenylacetylide anion.[1][2]

Step 2: SN2 Alkylation

The resulting phenylacetylide anion acts as a potent nucleophile and reacts with a primary alkyl halide, such as ethyl iodide or ethyl bromide, via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This step forms the new carbon-carbon bond, yielding the desired this compound. The reaction works best with unhindered primary alkyl halides to favor substitution over elimination.[4]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Phenylacetylene | C₈H₆ | 102.14 | 142-144 | 0.930 | 1.549 |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | - |

| Ethyl Iodide | C₂H₅I | 155.97 | 72.4 | 1.95 | 1.513 |

| This compound | C₁₀H₁₀ | 130.19 | 73-75 / 4 mmHg[5][6] | 0.916[5][6] | 1.551[5][6] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Phenylacetylene (C₈H₆)

-

Sodium amide (NaNH₂)

-

Ethyl iodide (C₂H₅I)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Dry ice/acetone condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Sodium Phenylacetylide: In the flask, condense approximately 250 mL of liquid ammonia. To the liquid ammonia, cautiously add 0.11 mol of sodium amide. Stir the mixture until the sodium amide has dissolved. To this solution, add 0.10 mol of phenylacetylene dropwise from the dropping funnel over 30 minutes. A color change to a deep reddish-brown indicates the formation of the phenylacetylide anion. Allow the mixture to stir for an additional hour to ensure complete deprotonation.

-

Alkylation: To the solution of sodium phenylacetylide, add 0.12 mol of ethyl iodide dropwise from the dropping funnel over 30 minutes. A vigorous reaction may occur, and the rate of addition should be controlled to maintain a gentle reflux of the ammonia. After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.

-

Work-up: After the reaction is complete, carefully add 50 mL of anhydrous diethyl ether to the reaction mixture. Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, cautiously add 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.[7] Combine the organic extracts.

-

Drying and Solvent Removal: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 73-75 °C at 4 mmHg to obtain pure this compound.[5][6]

Expected Yield: The typical yield for this reaction is in the range of 60-70%.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

References

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 5. This compound | 622-76-4 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Phenyl-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, 1-Phenyl-1-butyne (CAS No. 622-76-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a logical workflow diagram to illustrate the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.42 - 7.38 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.32 - 7.26 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| 2.43 | Quartet | 2H | -C≡C-CH₂-CH₃ |

| 1.20 | Triplet | 3H | -C≡C-CH₂-CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Assignment |

| 131.6 | Aromatic (ipso-carbon) |

| 128.2 | Aromatic (ortho- or meta-carbons) |

| 127.9 | Aromatic (ortho- or meta-carbons) |

| 123.9 | Aromatic (para-carbon) |

| 91.3 | Alkyne (-C≡C-) |

| 80.0 | Alkyne (-C≡C-) |

| 13.9 | Methylene (-CH₂-) |

| 12.9 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was recorded as a liquid film. The absorption bands are indicative of the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2975, 2935, 2875 | Medium | Aliphatic C-H stretch |

| 2235 | Medium | C≡C stretch |

| 1598, 1490, 1442 | Strong | Aromatic C=C stretch |

| 756, 692 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI) at 75 eV. The data reveals the molecular weight and common fragmentation patterns of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 80 | [M-CH₃]⁺ |

| 102 | 30 | [M-C₂H₄]⁺ |

| 89 | 25 | [C₇H₅]⁺ |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 20 | [C₄H₃]⁺ |

Experimental Protocols

The following sections outline the methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered through a pipette with a cotton wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment, with an increased number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of electrons with an energy of 75 eV (electron ionization), causing the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Reactivity of the Internal Alkyne in 1-Phenyl-1-butyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-butyne is an internal alkyne featuring a phenyl group and an ethyl group attached to the sp-hybridized carbons. This substitution pattern imparts a unique electronic and steric environment to the carbon-carbon triple bond, influencing its reactivity in a variety of organic transformations. The electron-donating and resonance-stabilizing nature of the phenyl group, contrasted with the inductive effect of the ethyl group, leads to notable regiochemical and stereochemical outcomes. This guide provides a comprehensive overview of the reactivity of this compound's internal alkyne core, with a focus on electrophilic additions, including hydrogenation and hydration, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and drug development. The alkyne moiety is of significant interest in medicinal chemistry, where it can serve as a key building block or a latent electrophile for covalent inhibition.[1][2]

Core Reactivity: Electrophilic Additions

The π-bonds of the alkyne in this compound are electron-rich, making them susceptible to attack by electrophiles. However, the stability of the resulting vinyl carbocation intermediate is a critical factor governing the reaction rate and regioselectivity. The phenyl group plays a dominant role in stabilizing an adjacent positive charge through resonance.

Catalytic Hydrogenation

The hydrogenation of this compound can be controlled to produce the corresponding alkane, (Z)-alkene, or (E)-alkene, depending on the catalyst and reaction conditions.[3]

-

Complete Hydrogenation to Alkane: In the presence of powerful catalysts like platinum or palladium on carbon (Pd/C) with excess hydrogen, this compound is fully reduced to 1-phenylbutane.[3][4]

-

Stereoselective Semihydrogenation to (Z)-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), the hydrogenation can be stopped at the alkene stage.[3] The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, yielding the cis or (Z)-1-phenyl-1-butene as the major product.[3][5]

-

Stereoselective Semihydrogenation to (E)-Alkene: The trans or (E)-1-phenyl-1-butene can be obtained through a dissolving metal reduction, typically using sodium metal in liquid ammonia.[3][6] This reaction proceeds through a radical anion intermediate, which leads to the thermodynamically more stable trans-alkene.[3]

| Reaction | Catalyst/Reagents | Solvent | Product | Selectivity/Yield | Reference |

| Semihydrogenation | Pd-supported catalyst | Toluene | (Z)-1-phenyl-1-butene | Z/E ratio: 95:5 | [5] |

| Semihydrogenation | Pd-montmorillonite | Not specified | (Z)-1-phenyl-1-butene | High selectivity | [7] |

| Dissolving Metal Reduction | Na / NH₃ (l) | - | (E)-1-phenyl-1-butene | Predominantly trans | [3] |

| Full Hydrogenation | Pd/C, H₂ (excess) | Ethanol | 1-Phenylbutane | Quantitative | [3] |

Objective: To synthesize (Z)-1-phenyl-1-butene via the partial hydrogenation of this compound.

Materials:

-

This compound (1.30 g, 10.0 mmol)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg)

-

Hexane (50 mL)

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask (100 mL), magnetic stirrer, and stir bar

Procedure:

-

A 100 mL round-bottom flask is charged with this compound (10.0 mmol) and Lindlar's catalyst (100 mg).

-

Hexane (50 mL) is added to the flask, and the mixture is stirred to create a suspension.

-

The flask is evacuated and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere is replaced with hydrogen.

-

The reaction is stirred vigorously under a positive pressure of hydrogen (balloon) at room temperature (25 °C).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyne is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.

-

The Celite pad is washed with a small amount of hexane.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield (Z)-1-phenyl-1-butene. The product can be further purified by flash chromatography if necessary.

Acid-Catalyzed Hydration

The addition of water across the triple bond of this compound is typically catalyzed by a strong acid, often with the addition of a mercuric salt (HgSO₄) to promote the reaction. The reaction follows Markovnikov's rule.[8][9]

The mechanism involves the protonation of the alkyne to form the most stable vinyl carbocation.[10] In the case of this compound, the positive charge will be located on the carbon adjacent to the phenyl group, as this allows for resonance stabilization. Water then acts as a nucleophile, attacking the carbocation. The resulting intermediate is an enol, which rapidly tautomerizes to the more stable keto form.[10][11] Due to the regioselectivity, the final product is 1-phenyl-2-butanone.

| Substrate | Catalyst/Reagents | Temperature | Product | Yield | Reference |

| 1-Phenyl-1-propyne | Indium triflate, H₂O | 150-225 °C | 1-Phenyl-2-propanone | Kinetically studied | [12] |

| Phenylacetylene | H₂SO₄, H₂O | Room Temp. | Acetophenone | High conversion | [13] |

| This compound | H₂SO₄, H₂O, HgSO₄ | Not specified | 1-Phenyl-2-butanone | Generally high | [8][9] |

Objective: To synthesize 1-phenyl-2-butanone from this compound.

Materials:

-

This compound (1.30 g, 10.0 mmol)

-

Water (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

-

Mercury(II) sulfate (HgSO₄, ~50 mg, catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL) with reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, a mixture of water (10 mL), concentrated sulfuric acid (0.5 mL), and mercury(II) sulfate (50 mg) is prepared and heated to 60 °C with stirring.

-

This compound (10.0 mmol) is added dropwise to the heated solution.

-

The reaction mixture is stirred vigorously at 60-70 °C for 2-3 hours. The progress is monitored by TLC.

-

After cooling to room temperature, the mixture is transferred to a separatory funnel and extracted three times with diethyl ether (20 mL portions).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

The crude 1-phenyl-2-butanone can be purified by vacuum distillation or flash column chromatography.

Cycloaddition Reactions

The alkyne in this compound can participate as a 2π-electron component in cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

-

[4+2] Cycloaddition (Diels-Alder Reaction): While less reactive than electron-deficient alkynes, this compound can act as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly at high temperatures. The reaction leads to the formation of a substituted cyclohexadiene ring.[14][15]

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an organic azide (R-N₃) would yield a triazole. Strain-promoted azide-alkyne cycloadditions are particularly noteworthy in bioconjugation, though they typically employ strained cyclic alkynes for higher reactivity.[16][17]

Other Reactions

-

Electrophilic Halogenation: Similar to other alkynes, this compound can react with halogens like Br₂. The addition typically proceeds via an anti-addition mechanism, and with excess halogen, a tetrahaloalkane can be formed.[18]

-

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, with the initial addition yielding a vinyl halide. The proton adds to the carbon atom that results in the more stable carbocation, which is the carbon adjacent to the phenyl group.[10][19][20]

-

Transition Metal-Catalyzed Reactions: As an internal alkyne, this compound is not a suitable substrate for reactions that require a terminal C-H bond, such as the Sonogashira coupling.[21][22][23]

Conclusion

The reactivity of the internal alkyne in this compound is dictated by a combination of electronic and steric effects from the adjacent phenyl and ethyl groups. This leads to highly predictable outcomes in common alkyne transformations. Electrophilic additions are governed by the formation of a resonance-stabilized vinyl carbocation adjacent to the phenyl ring, leading to specific regioselectivity in hydration and hydrohalogenation reactions. Furthermore, the stereochemistry of hydrogenation can be precisely controlled by the choice of catalyst, providing access to either the (Z) or (E) alkene isomer. The ability of the alkyne to participate in cycloaddition reactions further expands its synthetic utility. This guide provides foundational data and methodologies that are crucial for leveraging the unique chemical properties of this compound in the design and synthesis of complex organic molecules for research and pharmaceutical development.

References

- 1. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | 622-76-4 [chemicalbook.com]

- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. m.brent-holt.com [m.brent-holt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Solved Alkynes can undergo electrophilic addition when | Chegg.com [chegg.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

A Technical Guide to the Copolymerization of C60 and 1-Phenyl-1-Butyne: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the copolymerization of buckminsterfullerene (C60) and 1-phenyl-1-butyne. It covers the synthetic protocols, quantitative outcomes, and potential applications of the resulting copolymer, with a particular focus on aspects relevant to materials science and drug development.

Introduction

The incorporation of C60 into polymer backbones has been a subject of intense research due to the unique electronic and physical properties of the resulting materials. The copolymerization of C60 with substituted acetylenes, such as this compound, offers a pathway to novel functional polymers with potential applications in optoelectronics and biomedicine. This guide details the synthesis and characterization of poly(this compound-co-C60), a material that benefits from the synergistic properties of a conjugated polyacetylene backbone and pendant fullerene moieties.

The copolymerization is effectively catalyzed by a tungsten-based system, specifically tungsten hexachloride (WCl6) in combination with tetraphenyltin (Ph4Sn). In this system, C60 surprisingly plays a dual role, acting not only as a comonomer but also as a cocatalyst, significantly enhancing the polymerization efficiency.[1][2]

Experimental Protocols

The following section outlines the detailed methodologies for the synthesis of poly(this compound-co-C60).

Materials

-

This compound (PB): Monomer

-

C60 (Buckminsterfullerene): Comonomer and Cocatalyst

-

Tungsten (VI) chloride (WCl6): Catalyst

-

Tetraphenyltin (Ph4Sn): Cocatalyst

-

Toluene: Solvent

-

Methanol: Precipitating agent

-

Tetrahydrofuran (THF): Solvent for characterization

-

Chloroform: Solvent for characterization

Synthesis of Poly(this compound-co-C60)

The following protocol is based on established literature procedures for the WCl6-Ph4Sn catalyzed polymerization of this compound in the presence of C60.[1][2]

Step 1: Preparation of the Catalyst Solution

-

In a glovebox under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of WCl6 in toluene. The concentration is typically around 0.02 M.

-

Similarly, prepare a stock solution of Ph4Sn in toluene, with a concentration of approximately 0.02 M.

-

Age the individual catalyst and cocatalyst solutions for 15-30 minutes at room temperature before use.

Step 2: Preparation of the Monomer and Comonomer Solution

-

In a separate reaction vessel, dissolve the desired amount of this compound and C60 in toluene. The monomer concentration is typically maintained at 0.5 M.

Step 3: Polymerization

-

To the stirred monomer/comonomer solution, add the Ph4Sn solution followed by the WCl6 solution. The typical molar ratio of monomer to catalyst is 50:1.

-

Allow the reaction to proceed at a controlled temperature, typically 30°C, for the desired reaction time (e.g., 24 hours).

Step 4: Termination and Purification

-

Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Isolate the polymer by filtration.

-

Wash the collected polymer repeatedly with methanol to remove any unreacted monomers, catalyst residues, and low molecular weight oligomers.

-

Dry the purified polymer under vacuum to a constant weight.

The resulting copolymers are generally soluble in common organic solvents such as THF and chloroform.[1][3]

Quantitative Data

The following tables summarize the quantitative data from representative copolymerization experiments.

| Run | [PB] (M) | [C60] (mM) | [WCl6] (mM) | [Ph4Sn] (mM) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (x 10^4) | PDI |

| 1 | 0.5 | 0 | 10 | 10 | Toluene | 30 | 24 | 5.3 | 1.5 | 109 |

| 2 | 0.5 | 1 | 10 | 10 | Toluene | 30 | 24 | 85.1 | 17.1 | 2.2 |

| 3 | 0.5 | 2 | 10 | 10 | Toluene | 30 | 24 | 99.5 | 10.5 | 2.4 |

| 4 | 0.5 | 4 | 10 | 10 | Toluene | 30 | 24 | 98.7 | 7.9 | 2.5 |

Table 1: Copolymerization of this compound (PB) and C60 catalyzed by WCl6-Ph4Sn. Data extracted from[2]. Mn = Number-average molecular weight, PDI = Polydispersity index.

| Property | Value | Reference |

| Solubility | Soluble in THF, Chloroform | [1][3] |

| C60 Content (wt %) | Up to 9.1% | [2] |

| Photoluminescence (λmax) | 456 nm (strong blue emission) | [2] |

Table 2: Properties of the Poly(this compound-co-C60) Copolymer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of Poly(PB-co-C60).

Proposed Copolymerization Mechanism

Caption: Proposed mechanism for the copolymerization of C60 and this compound.

Discussion

The copolymerization of C60 and this compound is significantly enhanced by the presence of C60, which acts as a cocatalyst in the WCl6-Ph4Sn system.[1][2] Without C60, the polymerization of this compound with this catalyst is inefficient, resulting in low yields and high polydispersity.[2] The addition of even small amounts of C60 dramatically increases the polymer yield and produces copolymers with high molecular weights and low polydispersity indexes.[2]

Spectroscopic analyses, including GPC, IR, NMR, and UV-Vis, have confirmed the covalent incorporation of C60 into the polyacetylene backbone.[2] The resulting copolymers are soluble, stable, and film-forming, which are desirable properties for various applications.[2] A notable characteristic of the C60-containing poly(this compound) is its strong blue photoluminescence, which is more intense than that of the parent homopolymer.[1] This is in contrast to many other C60-containing conjugated polymers where the fullerene is known to quench fluorescence.[1]

Potential Applications in Drug Development

While the primary focus of research on this copolymer has been on its material and optical properties, the unique structure of poly(this compound-co-C60) suggests potential applications in the biomedical field, particularly in drug delivery.

-

Drug Carrier: The fullerene cages within the polymer structure could serve as anchor points for the covalent attachment or non-covalent encapsulation of therapeutic agents.[4] The polymer backbone could be further functionalized to enhance biocompatibility and introduce targeting moieties.

-

Controlled Release: The polymer matrix could be designed to allow for the controlled and sustained release of encapsulated drugs.[5]

-

Bioimaging: The inherent fluorescence of the copolymer could be exploited for bioimaging applications, allowing for the tracking of the polymer-drug conjugate within biological systems.

-

Photodynamic Therapy (PDT): Fullerenes are known to generate reactive oxygen species upon photoirradiation, a property that is utilized in PDT for cancer treatment.[6] The copolymer could potentially be used as a photosensitizer in PDT.

Further research is required to explore the biocompatibility, cytotoxicity, and drug-loading capacity of poly(this compound-co-C60) to fully assess its potential in drug development.

Conclusion

The copolymerization of C60 and this compound using a WCl6-Ph4Sn catalyst system provides an efficient route to novel fullerene-containing polyacetylenes. These copolymers exhibit interesting optical properties, including strong blue light emission. While their application in drug development is still speculative, their unique structure warrants further investigation for potential use as drug carriers, imaging agents, and in photodynamic therapy. The detailed protocols and data presented in this guide serve as a valuable resource for researchers interested in the synthesis and application of these promising materials.

References

The Reaction of 1-Phenyl-1-butyne with Alkali Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of 1-phenyl-1-butyne with alkali metals, a classic transformation in organic synthesis with relevance to the stereoselective synthesis of alkenes. The core of this guide focuses on the reaction mechanism, product distribution, detailed experimental protocols, and the potential applications of the resulting phenylbutene scaffolds in medicinal chemistry, drawing parallels to established pharmacophores.

Core Reaction and Mechanism

The reaction of this compound with alkali metals, such as sodium, potassium, and lithium, in a suitable solvent system, is a dissolving metal reduction. This reaction proceeds via a stepwise addition of two electrons from the alkali metal and two protons from a proton source, typically a solvent like liquid ammonia or an alcohol. The reaction is highly stereoselective, predominantly yielding the (E)- or trans-alkene, although under certain conditions, the (Z)- or cis-isomer can be formed.

The generally accepted mechanism for the dissolving metal reduction of an internal alkyne is as follows:

-

Single Electron Transfer (SET): An alkali metal atom donates a single electron to the alkyne's π-system, forming a radical anion intermediate.

-

Protonation: The radical anion is a strong base and is protonated by a suitable proton donor in the reaction mixture (e.g., liquid ammonia or an alcohol) to give a vinylic radical.

-

Second Single Electron Transfer: A second alkali metal atom donates an electron to the vinylic radical, forming a vinylic anion. The stereochemistry of the final product is largely determined at this stage, as the more stable trans configuration of the vinylic anion is favored to minimize steric repulsion between the substituents.

-

Second Protonation: The vinylic anion is protonated by another molecule of the proton source to yield the final alkene product.

The choice of alkali metal and solvent can influence the reaction pathway and the distribution of products. Besides the expected reduction products, side reactions such as propargylic rearrangement and the formation of higher molecular weight compounds can occur, particularly with more reactive alkali metals like potassium in ethereal solvents.[1]

Data Presentation: Product Distribution

The reaction of this compound with sodium and potassium has been investigated in various solvents. The product distribution is sensitive to the reaction conditions. The primary products are 1-phenylbutane (from complete reduction), (Z)-1-phenyl-1-butene, (E)-1-phenyl-1-butene, and rearranged products like 1-phenyl-2-butene.

| Metal/Solvent | 1-Phenylbutane (%) | (Z)-1-Phenyl-1-butene (%) | (E)-1-Phenyl-1-butene (%) | 1-Phenyl-2-butene (%) | Other Products (%) | Reference |

| Na / THF | 10 | 65 | 5 | 15 | 5 | [1] |

| K / THF | 5 | 5 | 2 | 5 | 83 (higher MW) | [1] |

| Na / Diethyl Ether | 15 | 70 | 5 | 5 | 5 | [1] |

| K / Diethyl Ether | 10 | 10 | 3 | 7 | 70 (higher MW) | [1] |

| Na / n-octane | 20 | 60 | 10 | 5 | 5 | [1] |

| K / n-octane | 15 | 15 | 5 | 10 | 55 (higher MW) | [1] |

Table 1: Product distribution from the reaction of this compound with sodium and potassium in different solvents at room temperature.[1]

Experimental Protocols

The following are generalized experimental protocols for the reduction of this compound with alkali metals. These should be adapted and optimized for specific laboratory conditions and desired outcomes.

Reduction with Sodium in Liquid Ammonia (to favor (E)-alkene)

This procedure is adapted from standard methods for dissolving metal reductions of alkynes.

Materials:

-

This compound

-

Sodium metal

-

Liquid ammonia

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (for quenching)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a rubber septum.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 100 mL of ammonia into the flask.

-

To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal (2.2 equivalents) until a persistent deep blue color is obtained.

-

In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

-

Add the solution of this compound dropwise to the stirred sodium-ammonia solution. The blue color may discharge during the addition.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the residue, add water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 1-phenyl-1-butene isomer.

Reduction with Lithium in Liquid Ammonia

The procedure is similar to the one with sodium, with lithium metal being substituted. Lithium is generally less reactive than sodium in this context, which can sometimes lead to cleaner reactions.

Materials:

-

This compound

-

Lithium metal

-

Liquid ammonia

-

Anhydrous diethyl ether or THF

-

Ammonium chloride

Procedure:

-

Follow the same setup as for the sodium in liquid ammonia reduction.

-

Add small pieces of lithium wire or granules (2.2 equivalents) to the liquid ammonia with stirring to obtain the characteristic blue solution.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction carefully with ammonium chloride.

-

Work up the reaction as described in the sodium reduction protocol.

Mandatory Visualizations

Reaction Mechanism

Caption: Dissolving metal reduction mechanism of this compound.

Experimental Workflow

Caption: General experimental workflow for the reduction of this compound.

Relevance to Drug Development

While 1-phenyl-1-butene itself is not a prominent pharmacophore, its core structure, a substituted stilbene analog, is of significant interest in medicinal chemistry. Stilbenes, which are 1,2-diphenylethylenes, and their derivatives have a wide range of biological activities. A notable example is the structural motif present in Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen.

Tamoxifen is a non-steroidal triphenylethylene derivative used in the treatment and prevention of estrogen receptor-positive breast cancer. It acts as an antagonist of the estrogen receptor (ER) in breast tissue, thereby inhibiting the growth-promoting effects of estrogen. The (Z)-isomer of tamoxifen is the more active geometric isomer. The stereochemistry of the double bond is crucial for its biological activity, highlighting the importance of stereoselective synthesis methods like the dissolving metal reduction.

The 1-phenyl-1-butene scaffold can be considered a simplified analog of the core structure of tamoxifen and other SERMs. Research into simplified analogs of complex drugs is a common strategy in drug discovery to understand structure-activity relationships (SAR) and to develop new chemical entities with improved pharmacological profiles. The synthesis of various substituted 1-phenyl-1-butenes via the reduction of the corresponding alkynes provides a route to explore the SAR of this class of compounds as potential modulators of various biological targets.

Signaling Pathway: Estrogen Receptor Modulation

The primary target of SERMs like tamoxifen is the estrogen receptor, a nuclear hormone receptor that acts as a ligand-activated transcription factor. The binding of estrogen to the ER triggers a conformational change, leading to the recruitment of co-activator proteins and the transcription of genes that promote cell proliferation. SERMs competitively bind to the ER, and depending on the tissue, can either block or partially activate the receptor. In breast cancer cells, tamoxifen acts as an antagonist by inducing a conformational change in the ER that favors the recruitment of co-repressor proteins, thereby inhibiting the transcription of estrogen-responsive genes.

Caption: Simplified estrogen receptor signaling pathway and its modulation by SERMs.

References

Electronic Structure and Bonding in 1-Phenyl-1-Propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic structure and bonding of 1-phenyl-1-propyne, a molecule of interest in organic synthesis and medicinal chemistry. The guide synthesizes experimental data from various spectroscopic techniques and discusses the theoretical framework underpinning its molecular properties. Particular attention is paid to the conjugation between the phenyl ring and the propyne moiety, which dictates the molecule's reactivity and spectroscopic signature. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing key molecular interactions.

Introduction

1-Phenyl-1-propyne (C₉H₈) is an aromatic alkyne characterized by a phenyl group attached to a propyne chain. This structure results in a conjugated π-electron system, where the π-orbitals of the phenyl ring interact with the π-orbitals of the carbon-carbon triple bond.[1] This conjugation is a key determinant of the molecule's electronic properties, influencing its chemical reactivity, spectroscopic behavior, and potential applications, including its role as a building block in the synthesis of more complex molecules and its activity as an enzyme inhibitor.[1] Understanding the intricate details of its electronic structure and bonding is crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Geometry and Bonding

The geometry of 1-phenyl-1-propyne is defined by the sp² hybridization of the phenyl ring carbons and the sp hybridization of the acetylenic carbons.[1] The sp hybridization of the C≡C triple bond results in a linear arrangement of the atoms directly involved (C-C≡C-C), with bond angles of approximately 180°.[1]

Table 1: Predicted Geometric Parameters of 1-Phenyl-1-propyne

| Parameter | Atom Pair/Group | Predicted Value | Notes |

| Bond Lengths (Å) | |||

| C≡C | ~1.21 | Consistent with a typical carbon-carbon triple bond. | |

| C(phenyl)-C(alkyne) | ~1.43 | Shorter than a typical C-C single bond due to sp²-sp hybridization and conjugation. | |

| C(alkyne)-C(methyl) | ~1.46 | Typical single bond length between an sp and an sp³ hybridized carbon. | |

| C-C (in phenyl ring) | ~1.39 - 1.40 | Aromatic C-C bond length, intermediate between a single and double bond. | |

| C-H (in phenyl ring) | ~1.08 | Typical aromatic C-H bond length. | |

| C-H (in methyl group) | ~1.09 | Typical alkane C-H bond length. | |

| **Bond Angles (°) ** | |||

| Phenyl-C≡C | ~180 | Reflects the linear geometry of the sp-hybridized carbon. | |

| C≡C-Methyl | ~180 | Reflects the linear geometry of the sp-hybridized carbon. | |

| C-C-C (in phenyl ring) | ~120 | Characteristic of sp² hybridized carbons in a hexagonal ring. | |

| H-C-H (in methyl group) | ~109.5 | Tetrahedral geometry around the sp³ hybridized carbon. |

Note: The values presented are typical and may vary slightly based on the specific computational method used for geometry optimization.

Electronic Structure and Molecular Orbitals

The electronic structure of 1-phenyl-1-propyne is dominated by the extended π-system arising from the conjugation of the phenyl ring's six π-electrons with the four π-electrons of the propyne triple bond. This delocalization of electrons across the molecule has a stabilizing effect and influences its spectroscopic properties and reactivity.

A qualitative understanding of the molecular orbitals can be derived from considering the interaction of the phenyl group's π orbitals with the π orbitals of the alkyne. The π system of the phenyl ring consists of three bonding and three anti-bonding molecular orbitals. The alkyne has two bonding and two anti-bonding π orbitals, which are perpendicular to each other. The conjugation leads to a new set of delocalized molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. In 1-phenyl-1-propyne, the HOMO is expected to have significant contributions from both the phenyl ring and the triple bond, reflecting the delocalized nature of the π-electrons. The LUMO will be the corresponding anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's electronic absorption spectrum.

Experimental Characterization

The electronic structure and bonding of 1-phenyl-1-propyne have been investigated using a variety of experimental techniques.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of 1-phenyl-1-propyne. The chemical shifts of the protons and carbons provide information about their local electronic environments. The aromatic protons typically appear in the range of 7.0-7.5 ppm, while the methyl protons are found at a more upfield position. The sp-hybridized carbons of the alkyne give characteristic signals in the ¹³C NMR spectrum, distinct from the sp² carbons of the phenyl ring and the sp³ carbon of the methyl group.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in 1-phenyl-1-propyne. The most prominent feature is the C≡C triple bond stretch, which typically appears in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹.

4.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system. The absorption of UV light promotes electrons from the HOMO to the LUMO. The extended conjugation in 1-phenyl-1-propyne results in a shift of the absorption maximum to longer wavelengths (a bathochromic shift) compared to non-conjugated systems like benzene or propyne alone.

Table 2: Summary of Spectroscopic Data for 1-Phenyl-1-propyne

| Technique | Feature | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons | 7.0 - 7.5 |

| Methyl Protons | ~2.0 | |

| ¹³C NMR | Aromatic Carbons | 120 - 140 |

| Acetylenic Carbons (sp) | 80 - 90 | |

| Methyl Carbon (sp³) | ~4 | |

| IR | C≡C Stretch | 2200 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | < 3000 | |

| UV-Vis | π → π* Transition | ~240-250 nm (λ_max) |

Surface Science Studies

The interaction of 1-phenyl-1-propyne with metal surfaces provides valuable information about its bonding and electronic structure upon adsorption. Studies on a Cu(111) surface have been particularly informative.

4.2.1. Temperature-Programmed Desorption (TPD)

TPD experiments reveal the strength of the interaction between 1-phenyl-1-propyne and the copper surface. By heating the sample and monitoring the desorption of the molecule, different binding states can be identified. For 1-phenyl-1-propyne on Cu(111), two distinct desorption peaks are observed for the monolayer, indicating two different chemisorption states with desorption energies of approximately 83.5 kJ/mol and 102.4 kJ/mol.

4.2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical state of the adsorbed molecule. The C 1s core-level spectrum of 1-phenyl-1-propyne on Cu(111) can be resolved into three components, corresponding to the acetylenic carbons bonded to the copper, the phenyl carbons, and the methyl carbon. The binding energies provide evidence for a strong interaction between the alkyne moiety and the metal surface.

Table 3: Experimental Data for 1-Phenyl-1-propyne on Cu(111)

| Technique | Parameter | Observed Value(s) | Interpretation |

| TPD | Monolayer Desorption Energy | 83.5 kJ/mol, 102.4 kJ/mol | Two distinct chemisorption states. |

| Multilayer Desorption Temp. | 187 K | Weaker intermolecular interactions in the multilayer. | |

| XPS | C 1s Binding Energy (eV) | 283.6, 284.5, 285.2 | Attributed to acetylenic carbons bonded to Cu, phenyl carbons, and methyl carbon, respectively. |

Experimental Protocols

General Spectroscopic Methods

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

FTIR Spectroscopy: For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a Nujol mull. Spectra are typically recorded over a range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared. The absorbance is measured over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

Surface Science Techniques

The following is a generalized workflow for surface science experiments involving the adsorption of organic molecules.

Conclusion

The electronic structure and bonding of 1-phenyl-1-propyne are defined by the significant conjugation between its phenyl ring and propyne triple bond. This delocalized π-system governs its molecular geometry, spectroscopic properties, and chemical reactivity. Experimental techniques such as NMR, IR, and UV-Vis spectroscopy provide a detailed picture of its molecular framework and electronic transitions. Furthermore, surface science studies reveal a strong chemisorption interaction with metal surfaces, mediated primarily through the acetylenic carbons. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and professionals working with this versatile molecule, enabling a deeper understanding of its fundamental properties and facilitating its application in various scientific and industrial domains.

References

Solubility profile of 1-phenyl-1-propyne in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-1-propyne in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and quality control.

Core Executive Summary

1-Phenyl-1-propyne, a substituted alkyne, exhibits a distinct solubility pattern dictated by its molecular structure, which incorporates both a hydrophobic phenyl ring and a reactive propyne group. It is sparingly soluble in aqueous solutions but demonstrates significantly higher solubility in a range of organic solvents. This differential solubility is a critical consideration in its application as a pharmaceutical intermediate and in organic synthesis.[1][2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.26 g/L | [1][2][3][4][5][6][7] |

Qualitative Solubility in Organic Solvents

1-Phenyl-1-propyne is generally characterized by its high solubility in a variety of organic solvents. This can be attributed to the nonpolar nature of the phenyl group and the overall molecular structure.

-

Aromatic Solvents (e.g., Toluene, Benzene): Highly soluble.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Highly soluble.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility.[3]

-

Halogenated Solvents (e.g., Chloroform): Highly soluble.[3]

-

Aliphatic Hydrocarbons (e.g., Hexane): Moderately soluble.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of a liquid organic compound such as 1-phenyl-1-propyne, adapted from the widely recognized shake-flask method and principles outlined in OECD Guideline 105.[8][9][10][11]

1. Principle:

An excess amount of the test substance (1-phenyl-1-propyne) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

2. Materials and Equipment:

-

1-Phenyl-1-propyne (high purity)

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Glass flasks with airtight stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of 1-phenyl-1-propyne to a glass flask. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the flask.

-

Securely seal the flask to prevent any loss of solvent or solute due to evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flask for a predetermined period to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow it to stand at the test temperature to allow any undissolved droplets of 1-phenyl-1-propyne to settle.

-

For a more complete separation, centrifuge the samples at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-phenyl-1-propyne.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-phenyl-1-propyne in the test solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of 1-phenyl-1-propyne in the diluted sample.

-

Calculate the original solubility by taking into account the dilution factor.

-

4. Data Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-phenyl-1-propyne.

References

- 1. 1-PHENYL-1-PROPYNE | 673-32-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Buy 1-Phenyl-1-propyne | 673-32-5 [smolecule.com]

- 4. 1-Phenyl-1-propyne|lookchem [lookchem.com]

- 5. 1-Phenyl-1-propyne, 98% | Fisher Scientific [fishersci.ca]

- 6. 1-PHENYL-1-PROPYNE CAS#: 673-32-5 [m.chemicalbook.com]

- 7. 673-32-5 CAS MSDS (1-PHENYL-1-PROPYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Phenyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Its broad functional group tolerance and generally mild reaction conditions make it a favored method for the construction of complex molecular architectures.[1] This document provides a detailed experimental protocol for the Sonogashira coupling of 1-phenyl-1-butyne, an internal alkyne, with various aryl halides.

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl > OTf.[1] Aryl iodides are the most reactive and can often be coupled at or near room temperature, while aryl bromides may require elevated temperatures to achieve efficient conversion. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve high yields and purity of the desired coupled product. For sterically hindered alkynes such as this compound, the selection of a suitable catalyst system is particularly important to overcome potential steric hindrance.[4]

Catalytic Cycle of Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via a syringe.

-

Reaction: The reaction mixture is then heated to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide) and stirred for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the purified coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 4 | ~90 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 6 | ~85 |

| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 5 | ~92 |

| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ / CuI | TEA | DMF | 60 | 3 | ~88 |

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 80 | 12 | ~75 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | TEA | Toluene | 90 | 16 | ~70 |

| 3 | 4-Bromoanisole | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | ~65 |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | DMF | 80 | 10 | ~80 |

Experimental Workflow

The following diagram illustrates the general workflow for the experimental protocol described above.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

Application Notes and Protocols: Stereoselective Hydrogenation of 1-Phenyl-1-butyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereoselective reduction of alkynes is a fundamental transformation in organic synthesis, providing access to specific alkene isomers which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals. 1-Phenyl-1-butyne is an internal alkyne whose reduction can yield either (Z)-1-phenyl-1-butene (cis) or (E)-1-phenyl-1-butene (trans), depending on the chosen methodology. The control over the double bond geometry is paramount as the stereoisomers can exhibit different physical, chemical, and biological properties.[1]

This document provides detailed protocols for the stereoselective synthesis of both (Z)- and (E)-1-phenyl-1-butene from this compound through two distinct and highly selective methods: catalytic hydrogenation for the Z-isomer and dissolving metal reduction for the E-isomer.

Logical Overview of Stereoselective Reduction

The selection of the appropriate reduction method is critical to achieve the desired stereochemical outcome. Catalytic hydrogenation methods involving a solid catalyst surface typically result in syn-addition of hydrogen, leading to the (Z)-alkene. Conversely, dissolving metal reductions proceed through a radical anion intermediate that favors the more stable trans configuration.

Caption: Logical relationship between reaction choice and stereochemical outcome.

Protocol 1: Synthesis of (Z)-1-Phenyl-1-butene via P-2 Nickel Catalyzed Hydrogenation

This protocol utilizes a P-2 nickel catalyst, prepared in situ from nickel(II) acetate and sodium borohydride, in the presence of ethylenediamine (EDA) as a modifier. This system is highly stereospecific for the reduction of alkynes to cis-alkenes, with reports of cis:trans ratios as high as 200:1 for similar substrates.[2] The P-2 catalyst is a non-pyrophoric, air-stable alternative to other hydrogenation catalysts.[3]

Data Presentation

Table 1: Performance of P-2 Ni Catalyst for cis-Alkene Synthesis

| Substrate | Catalyst System | Olefin Yield (%) | cis:trans Ratio | Reference |

|---|---|---|---|---|

| 1-Phenylpropyne | P-2 Ni, Ethylenediamine | >95 | ca. 200:1 | [2] |

| Hex-3-yne | P-2 Ni, Ethylenediamine | >95 | 200:1 | [2] |

| this compound | Pd-NHC NPs | 92 | 95:5 (Z:E) |[4] |

Note: Data for 1-phenylpropyne is presented as a close analog to this compound, demonstrating the high selectivity of the P-2 Ni/EDA system. The Palladium N-Heterocyclic Carbene Nanoparticle (Pd-NHC NP) result is included for direct comparison.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application of 1-Phenyl-1-butyne in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1-butyne in polymer chemistry. The focus is on the synthesis of poly(this compound), a polymer with noteworthy optical and material properties.

Introduction

This compound is a substituted alkyne monomer that can be polymerized to yield poly(this compound), a member of the polyacetylene family. This polymer is characterized by its conjugated backbone, which imparts interesting optical and electronic properties. Research has demonstrated that poly(this compound) is a soluble, stable, and film-forming material, making it a candidate for various applications in materials science.[1] Notably, its properties can be significantly enhanced through copolymerization, particularly with fullerenes like C60.

Applications

The primary application of this compound in polymer chemistry lies in the synthesis of poly(this compound), which exhibits potential for use in:

-

Light-Emitting Devices: Copolymers of this compound, particularly with C60, have been shown to emit strong blue light, which is a key color for developing white light sources and full-color displays.[1]

-

Optical Limiting Materials: These polymers can be used in applications that require protection from high-intensity light sources, such as lasers. Copolymers with C60 have demonstrated superior optical limiting performance compared to C60 alone.[1]

-

Processable Conjugated Polymers: The good solubility and film-forming properties of poly(this compound) make it a more easily processable alternative to other less soluble conjugated polymers.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the polymerization of this compound (PB) using a Tungsten(VI) chloride-tetraphenyltin (WCl₆–Ph₄Sn) catalyst system, both with and without the addition of Buckminsterfullerene (C60).

| Catalyst System | Yield (%) | Mₙ ( g/mol ) | PDI (Mw/Mₙ) | Polymer Properties |

| WCl₆–Ph₄Sn | 0.05–5.3 | 8,000–15,000 | up to 109 | Low molecular weight, high polydispersity |

| WCl₆–Ph₄Sn + C60 | up to 99.5 | up to 171,000 | down to 2.2 | High molecular weight, low polydispersity, soluble, stable, film-forming, strong blue light emission |

Table 1: Comparison of polymerization results for this compound.[1]

Experimental Protocols

Detailed methodologies for the polymerization of this compound are provided below.

Protocol 1: Polymerization of this compound using WCl₆–Ph₄Sn Catalyst System

This protocol describes the polymerization of this compound using a tungsten-based catalyst. Without the addition of C60, this catalyst system shows low activity.

Materials:

-

This compound (PB)

-

Tungsten(VI) chloride (WCl₆)

-

Tetraphenyltin (Ph₄Sn)

-

Toluene, anhydrous

-

Methanol

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

In a glovebox, prepare a stock solution of WCl₆ in anhydrous toluene (e.g., 10 mg/mL).

-

Prepare a stock solution of Ph₄Sn in anhydrous toluene (e.g., 10 mg/mL).

-

In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a specific amount of this compound.

-

Add anhydrous toluene to the flask to achieve the desired monomer concentration.

-

Initiate the polymerization by adding the WCl₆ and Ph₄Sn stock solutions to the monomer solution with vigorous stirring. A typical molar ratio of monomer to catalyst is 200:1.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Quench the polymerization by adding a small amount of methanol.

-